Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and appropriate dihydroxyethyl precursors. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- Tert-butyl 3-iodoazetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is unique due to the presence of two hydroxyl groups on the ethyl side chain. This structural feature imparts distinct chemical properties and reactivity compared to other azetidine derivatives. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(5-11)8(13)6-12/h7-8,12-13H,4-6H2,1-3H3 |
InChI Key |
RTZOSQFRADBDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CO)O |
Origin of Product |
United States |
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